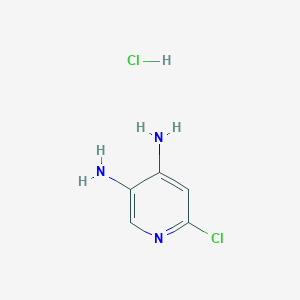

6-Chloropyridine-3,4-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloropyridine-3,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-1-3(7)4(8)2-9-5;/h1-2H,8H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQGTQWOFQFEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2604-40-2 | |

| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2604-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-92-7 | |

| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

6-Chloropyridine-3,4-diamine hydrochloride chemical properties

An In-depth Technical Guide to 6-Chloropyridine-3,4-diamine Hydrochloride: Properties, Synthesis, and Application

Core Identity and Physicochemical Characteristics

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic and medicinal chemistry. Its structure, featuring a chlorinated pyridine ring with two adjacent amino groups, offers a versatile scaffold for the synthesis of more complex molecules, particularly heterocyclic systems. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base.

Key identifying information and physical properties have been consolidated from multiple sources and are presented below.

| Property | Value | Source |

| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [1] |

| Synonyms | 6-Chloropyridine-3,4-diamine HCl | [1][2] |

| CAS Number | 2604-40-2; 1187830-92-7 | [1][2][3] |

| Molecular Formula | C₅H₇Cl₂N₃ | [1][3] |

| Molecular Weight | 180.03 g/mol | [1][3] |

| Appearance | Off-white powder/solid | [4] |

| Parent Compound | 6-Chloropyridine-3,4-diamine (CID: 817133) | [1] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of 6-Chloropyridine-3,4-diamine typically involves the introduction of amino groups onto a pre-existing chlorinated pyridine ring. While specific literature for the direct synthesis of the hydrochloride salt is sparse, a general and logical pathway can be constructed based on established chemical principles for analogous compounds, such as the ammonolysis of dichloronitropyridines.[5]

A plausible synthetic route starts from 2,6-dichloro-3-nitropyridine. The process involves selective nucleophilic aromatic substitution (SₙAr) reactions followed by reduction of the nitro group.

Proposed Synthetic Workflow

Causality in Experimental Design:

-

Step 1 (Selective Ammonolysis): The reaction of 2,6-dichloro-3-nitropyridine with aqueous ammonia in methanol is a well-established method for introducing an amino group.[5] The nitro group is a strong electron-withdrawing group, which activates the positions ortho and para to it for nucleophilic attack. The chlorine at the 2-position is more activated than the one at the 6-position, leading to regioselective substitution. The choice of moderate temperatures (35–40°C) allows for controlled reaction kinetics, minimizing side-product formation.

-

Step 2 (Nitro Group Reduction): The reduction of the nitro group to an amine is a critical step. Metallic reduction, such as using iron powder in the presence of an acid like HCl, is a classic, cost-effective, and robust method. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) offers a cleaner reaction profile, often with higher yields and easier product isolation, though it requires specialized pressure equipment.

-

Step 3 (Salt Formation): The final step involves treating the free base (6-Chloropyridine-3,4-diamine) with hydrochloric acid in a suitable organic solvent. The choice of a non-polar or moderately polar solvent like isopropanol or diethyl ether facilitates the precipitation of the hydrochloride salt, allowing for easy isolation by filtration. This step not only purifies the compound but also improves its handling and stability.

Analytical Characterization Workflow

To ensure the identity, purity, and quality of this compound, a multi-step analytical workflow is essential. This process validates the material for use in sensitive applications like pharmaceutical synthesis.

Sources

- 1. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:2604-40-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound CAS#: 2604-40-2 [m.chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Chloropyridine-3,4-diamine hydrochloride (CAS: 2604-40-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloropyridine-3,4-diamine hydrochloride, a critical heterocyclic building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthetic utility, provide actionable experimental protocols, and ground its applications in authoritative, field-proven examples.

Core Compound Analysis: Properties and Significance

This compound is a stable, solid-form precursor essential for constructing complex molecular architectures. Its strategic arrangement of functional groups—a vicinal diamine and a reactive chloro substituent on a pyridine core—offers a versatile platform for synthetic diversification.

The hydrochloride salt form enhances the compound's stability and simplifies handling and storage compared to the free base. The pyridine nitrogen, protonated in the salt, influences the reactivity of the entire ring system, a factor that must be considered during reaction planning.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 2604-40-2 | [1] |

| Molecular Formula | C₅H₇Cl₂N₃ | [2] |

| Molecular Weight | 180.03 g/mol | [1][2] |

| Appearance | Solid (form may vary by supplier) | [3] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)N)N.Cl | [2] |

The true value of this molecule lies in its inherent chemical logic. The ortho-diamine functionality is a classic precursor for forming fused five-membered rings, such as imidazoles, a core motif in many kinase inhibitors. Simultaneously, the chlorine atom at the 6-position serves as a reactive handle for C-C and C-N bond formation, primarily through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and convergent approach to complex target synthesis.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of 6-Chloropyridine-3,4-diamine is paramount for downstream applications. A common and effective route begins with the commercially available 2,6-dichloro-3-nitropyridine. The process involves a regioselective nucleophilic aromatic substitution (SNAr) followed by reduction of the nitro group.

Workflow for Synthesis of 6-Chloropyridine-3,4-diamine:

Caption: Synthetic pathway from 2,6-dichloro-3-nitropyridine.

Detailed Experimental Protocol:

This protocol is synthesized from established chemical principles demonstrated in related transformations.[4]

-

Step 1: Ammonolysis of 2,6-dichloro-3-nitropyridine.

-

In a pressure-rated vessel, suspend 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol.

-

Cool the mixture in an ice bath and carefully add a solution of aqueous ammonia (excess, typically 10-15 eq).

-

Seal the vessel and heat to 35–40°C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.[5]

-

Causality: The electron-withdrawing nitro group activates the pyridine ring for SNAr. Ammonia preferentially attacks the C2 position due to electronic and steric factors, displacing one chlorine atom.

-

Upon completion, cool the reaction mixture. The product, 2-amino-6-chloro-3-nitropyridine, often precipitates and can be collected by filtration.

-

-

Step 2: Reduction to this compound.

-

Suspend the intermediate 2-amino-6-chloro-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid.

-

Cool the mixture to 15°C and add stannous chloride dihydrate (SnCl₂, 4-5 eq) portion-wise, maintaining the temperature below 40°C.

-

Stir the reaction at 35–40°C for 5-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Causality: Stannous chloride in acidic media is a classic and robust method for the reduction of aromatic nitro groups to amines. The reaction proceeds via a series of single-electron transfers.

-

Cool the reaction mixture to 20°C and stir for an additional hour to promote crystallization of the dihydrochloride salt.

-

Collect the product by filtration, wash with a minimal amount of cold water, and dry under vacuum. The resulting material is typically of high purity.

-

Analytical Characterization: A Self-Validating System

Expected Spectroscopic Data:

| Technique | Expected Observations (based on analogous structures) |

| ¹H NMR | Aromatic region (DMSO-d₆): Two singlets or narrow doublets corresponding to the two protons on the pyridine ring. Broad signals for the -NH₂ and -NH₃⁺ protons, which may exchange with solvent. |

| ¹³C NMR | Aromatic region (DMSO-d₆): Five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the chloro and amino substituents. |

| IR (KBr) | Strong, sharp N-H stretching bands around 3300-3450 cm⁻¹. C=C and C=N ring stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak corresponding to the free base (C₅H₆ClN₃). A characteristic isotopic pattern (M, M+2) in a ~3:1 ratio, confirming the presence of one chlorine atom. |

Quality Control Workflow:

Caption: Quality control workflow for batch validation.

Applications in Drug Development: The Imidazopyridine Scaffold

A primary application of 6-Chloropyridine-3,4-diamine is in the synthesis of imidazo[4,5-c]pyridines. This scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[8][9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[11]

Core Reaction: Imidazopyridine Ring Formation

The ortho-diamine is poised for cyclization with a one-carbon electrophile (e.g., an aldehyde, orthoester, or carboxylic acid derivative) to form the fused imidazole ring.

Caption: General scheme for imidazopyridine synthesis.

Application Example: Synthesis of PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in human cancers.[8] The imidazopyridine core serves as an effective "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of the kinase.

Synthetic Logic:

-

Scaffold Formation: 6-Chloropyridine-3,4-diamine is cyclized to form the 6-chloro-1H-imidazo[4,5-c]pyridine core.

-

Functionalization: The chlorine at the 6-position is then displaced or used in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents.[12][13][14] This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[10]

This modular approach enables the rapid generation of compound libraries to identify potent and selective kinase inhibitors for cancer therapy.[9][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The hydrochloride salt is classified as an irritant.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the physician.[15]

-

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler of innovation in drug discovery. Its well-defined reactivity and dual functional handles provide a logical and powerful platform for the synthesis of high-value compounds, particularly in the competitive field of kinase inhibitor development. This guide has provided the foundational knowledge, practical protocols, and strategic context necessary for its effective and safe utilization in a research setting.

References

-

Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. PubMed. [Link]

-

Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. [Link]

-

Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

-

This compound. Capot Chemical. [Link]

-

This compound. PubChem. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]

- Process for the synthesis of diaminopyridine and related compounds.

-

TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

6-Chloropyrimidine-2,4-diamine. Chemsrc. [Link]

- Process for producing 2,3-diamino-6-methoxypyridine.

Sources

- 1. This compound CAS#: 2604-40-2 [m.chemicalbook.com]

- 2. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.chemscene.com [file.chemscene.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

6-Chloropyridine-3,4-diamine hydrochloride structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 6-Chloropyridine-3,4-diamine Hydrochloride

Abstract

6-Chloropyridine-3,4-diamine is a critical building block in medicinal chemistry, serving as a scaffold for a variety of pharmacologically active agents.[1] Its hydrochloride salt is a common form for handling and formulation. The unequivocal confirmation of its molecular structure is a prerequisite for any downstream application, from synthetic route development to biological screening. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We move beyond a simple recitation of methods to explain the causality behind the analytical workflow, ensuring a self-validating and robust characterization process. This document details the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, presenting field-proven protocols and data interpretation strategies.

Introduction: The Imperative of Structural Integrity

In drug discovery and development, the precise atomic arrangement of a molecule dictates its function, reactivity, and interaction with biological targets. For a substituted pyridine derivative like 6-Chloropyridine-3,4-diamine, even minor positional changes of the chloro and diamino functional groups can drastically alter its chemical and biological properties.[2] Therefore, a rigorous and orthogonal analytical approach is not merely academic but essential for ensuring the integrity of research data and the safety of potential therapeutics.

This guide presents a logical workflow for confirming the structure of a newly synthesized or procured batch of this compound. The causality is key: we begin with techniques that confirm the mass and elemental composition (MS), move to those that map the functional groups and connectivity (IR and NMR), and conclude with the definitive method for spatial arrangement (X-ray Crystallography).

Physicochemical Properties

A foundational step involves collating the known properties of the target compound. This data serves as the initial benchmark against which experimental results are compared.

| Property | Value | Source |

| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | PubChem[3] |

| CAS Number | 1187830-92-7 (HCl salt); 2604-40-2 (related) | PubChem[3], ChemicalBook[4] |

| Molecular Formula | C₅H₇Cl₂N₃ | PubChem[3] |

| Molecular Weight | 180.03 g/mol | PubChem[3] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)N)N.Cl | PubChem[3] |

The Analytical Workflow: An Integrated Strategy

The structural elucidation process is not a linear checklist but an integrated puzzle. Each piece of data must be consistent with the others to build a high-confidence model of the molecule. The following workflow illustrates the logical progression of experiments.

Caption: Integrated workflow for the structural elucidation of 6-Chloropyridine-3,4-diamine HCl.

Mass Spectrometry: The First Validation Gate

Expertise & Causality: Mass spectrometry serves as the initial and most crucial validation step. Its purpose is twofold: to confirm the molecular weight of the parent compound (the free base, 6-Chloropyridine-3,4-diamine) and to verify the presence of a single chlorine atom through its characteristic isotopic signature. The hydrochloride salt will typically dissociate in the ion source, leading to the detection of the protonated free base.

Expected Data: The free base has a monoisotopic mass of 143.0250 Da. Electron Ionization (EI) would show the molecular ion [M]⁺˙, while electrospray ionization (ESI) would show the protonated molecule [M+H]⁺. The key diagnostic feature is the isotopic pattern of chlorine: a peak for the ³⁵Cl isotope (M) and a peak for the ³⁷Cl isotope (M+2) with a relative intensity ratio of approximately 3:1.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile/water (50:50 v/v). The hydrochloride salt should readily dissolve.

-

Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization: Introduce the sample solution via direct infusion at a flow rate of 5-10 µL/min. Use positive ion mode. Typical ESI source parameters are: capillary voltage 3.5 kV, cone voltage 30 V, source temperature 120°C.

-

Data Acquisition: Scan a mass range from m/z 50 to 300.

-

Data Analysis: Look for a peak at m/z 144.03 [M+H]⁺ corresponding to the ³⁵Cl isotopologue and a peak at m/z 146.03 [M+H]⁺ for the ³⁷Cl isotopologue. Verify that the intensity ratio is approximately 3:1. This provides a self-validating confirmation of the elemental formula.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. We employ a hierarchical series of experiments, each building upon the last, to assemble the structure. The hydrochloride form implies the compound will be dissolved in a polar deuterated solvent like DMSO-d₆ or D₂O, which can influence chemical shifts and lead to H-D exchange with the amine protons.

¹H NMR: The Proton Environment

¹H NMR provides information on the number of distinct proton environments, their integration (number of protons), and their neighboring protons (through spin-spin coupling). For 6-Chloropyridine-3,4-diamine, we expect two aromatic protons and two sets of amine protons.

Expected ¹H NMR Data (Hypothetical, in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | s | 1H | H-2 | Singlet, deshielded by adjacent ring nitrogen. |

| ~6.80 | s | 1H | H-5 | Singlet, shielded relative to H-2. |

| ~5.80 | br s | 2H | 4-NH₂ | Broad singlet due to quadrupole broadening from ¹⁴N and potential exchange. |

| ~5.20 | br s | 2H | 3-NH₂ | Broad singlet, distinct from the 4-NH₂ due to different electronic environment. |

Note: The amine proton signals are broad and their chemical shifts are highly dependent on concentration, temperature, and residual water. They will readily exchange with D₂O.

¹³C NMR: The Carbon Backbone

¹³C NMR identifies all unique carbon atoms in the molecule. Proton-decoupled spectra show each carbon as a singlet, simplifying the spectrum.

Expected ¹³C NMR Data (Hypothetical, in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~148.0 | C-6 | Attached to both chlorine and nitrogen, highly deshielded. |

| ~140.0 | C-2 | Deshielded by adjacent ring nitrogen. |

| ~135.0 | C-4 | Attached to an amino group. |

| ~125.0 | C-3 | Attached to an amino group. |

| ~118.0 | C-5 | Shielded aromatic carbon. |

2D NMR: Connecting the Dots

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR provides the instruction manual for how they connect. For a seemingly simple molecule, these experiments are crucial for unambiguous assignment and distinguishing it from isomers.[2]

Sources

An In-Depth Technical Guide to the Solubility of 6-Chloropyridine-3,4-diamine hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the solubility characteristics of 6-Chloropyridine-3,4-diamine hydrochloride. As direct quantitative solubility data for this specific salt in a broad range of organic solvents is not extensively published, this document synthesizes foundational chemical principles to predict its solubility behavior. It combines theoretical understanding with practical, field-proven methodologies for experimental solubility determination. The core objective is to equip researchers with the knowledge to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications. We will explore the molecular factors governing solubility, present a predictive solubility profile, and provide a detailed, self-validating protocol for empirical measurement.

Introduction: Understanding this compound

This compound is a substituted pyridinediamine derivative. Its structure, featuring a pyridine ring, two amine functional groups, and a chlorine atom, makes it a valuable building block in medicinal chemistry and materials science. The hydrochloride salt form is common for amine-containing compounds, enhancing stability and modifying physical properties, most notably solubility.

Key Physicochemical Properties:

-

Molecular Formula: C₅H₇Cl₂N₃[1]

-

Molecular Weight: 180.03 g/mol [1]

-

Structure: The molecule consists of a polar heterocyclic aromatic ring and two hydrogen-bonding amine groups. The hydrochloride salt introduces an ionic character.

The utility of this compound in drug discovery hinges on its ability to be dissolved and manipulated in various solvent systems. A thorough understanding of its solubility is therefore not merely academic but a critical prerequisite for its successful application.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2] For this compound, solubility is a dynamic interplay between its inherent polarity, its ionic nature as a salt, and the properties of the organic solvent.

-

Role of the Hydrochloride Salt: The parent compound, 6-Chloropyridine-3,4-diamine, is a base due to the lone pairs of electrons on its nitrogen atoms. Treatment with hydrochloric acid protonates one or more of these basic nitrogens, forming an ammonium chloride salt. This transformation from a neutral molecule to an ionic salt dramatically increases its polarity.[3] The primary intermolecular forces for the salt are strong ion-dipole interactions, which are most effectively overcome by highly polar solvents.[3]

-

Solvent Characteristics:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form strong hydrogen bonds. They are exceptionally effective at solvating ionic salts. Their polar ends engage in ion-dipole interactions with the salt's ions, while their hydrogen-bonding capability solvates the chloride anion and the protonated amine.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can effectively solvate cations through ion-dipole interactions but are less effective at solvating anions compared to protic solvents.

-

Non-Polar Solvents (e.g., hexanes, toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. They are fundamentally incapable of disrupting the strong ionic lattice of a salt, leading to very poor solubility.[2]

-

Predictive Solubility Profile

Given the ionic and highly polar nature of this compound, we can predict its general solubility across a spectrum of common organic solvents. This table serves as a guideline for initial solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent capacity for ion-dipole interactions and hydrogen bonding, effectively solvating both the protonated amine cation and the chloride anion.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Strong dipole moment allows for effective solvation of the cation, but anion solvation is less efficient than in protic solvents. Solubility may require gentle heating. |

| Polar Aprotic | Acetonitrile, Acetone | Low to Sparingly Soluble | Lower polarity compared to DMSO/DMF. Insufficient to effectively overcome the crystal lattice energy of the salt. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Insoluble | Low polarity and inability to engage in strong ion-dipole interactions make these poor solvents for ionic salts. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | While slightly polar, their solvating power is inadequate for ionic compounds. |

| Non-Polar | Hexanes, Toluene, Ethyl Acetate | Insoluble | Lack the polarity required to dissolve an ionic salt. Intermolecular forces are incompatible.[2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This technique establishes the equilibrium concentration of a solute in a solvent at a specific temperature. The protocol must be followed meticulously to ensure the data is reliable and reproducible.[5]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial with a screw cap). "Excess" ensures that a solid phase remains after equilibrium is reached.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant-temperature shaker or incubator (e.g., 25 °C or 37 °C). The temperature must be rigorously controlled.[5]

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. A preliminary time-course study is recommended to determine the point at which the concentration in solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the suspension to settle.

-

Separate the saturated supernatant (the liquid portion) from the undissolved solid. This is a critical step.[6] Methods include:

-

Centrifugation: Pellet the excess solid and carefully draw off the supernatant.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to separate the liquid from the solid. Ensure the filter material is compatible with the solvent.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires a standard curve of known concentrations.[6]

-

UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering species are present. Also requires a standard curve.[6]

-

-

-

Calculation:

-

Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Practical Considerations & Troubleshooting

Solvent Selection for Common Applications

The choice of solvent is dictated by the intended application. The following decision framework can guide the researcher.

Caption: Decision diagram for application-specific solvent selection.

Overcoming Solubility Challenges

-

Co-solvents: If solubility is insufficient in a single solvent, a mixture of solvents can be employed. For instance, adding a small amount of methanol to a suspension in acetonitrile can significantly enhance solubility.

-

Temperature: Solubility generally increases with temperature. Gentle heating can be used to dissolve the compound, but stability at higher temperatures must be confirmed to avoid degradation.

-

pH Adjustment: While working with organic solvents, this is less common. However, in mixed aqueous-organic systems, ensuring the pH remains acidic will keep the amine protonated and in its more soluble salt form.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

-

Ventilation: Handle the solid powder and solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][9]

-

Irritant: The compound may cause skin, eye, and respiratory irritation.[7][9] In case of contact, rinse the affected area thoroughly with water.[8]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[7]

Conclusion

While a definitive, exhaustive list of solubility values for this compound in all organic solvents is not publicly available, a strong predictive understanding can be achieved through the application of fundamental chemical principles. Its nature as an ionic salt dictates high solubility in polar protic solvents like methanol and limited to no solubility in non-polar media such as hexanes and toluene. For applications requiring precise solubility data, the shake-flask method provides a robust and reliable path to empirical determination. By combining the theoretical framework with rigorous experimental validation, researchers can confidently and effectively utilize this important chemical intermediate in their work.

References

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- This compound. (n.d.). PubChem.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- SAFETY DATA SHEET for 2,4-Pyrimidinediamine, 6-chloro-. (2014). Fisher Scientific.

- SAFETY DATA SHEET for 2,4-diamino-6-chloropyrimidine. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET for 4,6-Dichloropyrimidine. (2009). Acros Organics.

- SAFETY DATA SHEET for 4-Chloro-2,6-diaminopyrimidine. (2014). Thermo Fisher Scientific.

- Solubility of Organic Compounds. (2023). University of Toronto.

- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025).

- SAFETY DATA SHEET for 6-Chloro-2,4-diaminopyrimidine. (2025). TCI Chemicals.

- Solubility of organic amine salts. (2011). Sciencemadness.org.

- Structure and Properties of Amines. (2024). Chemistry LibreTexts.

- Why amine salts are soluble in w

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

Sources

- 1. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One moment, please... [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Spectroscopic Characterization of 6-Chloropyridine-3,4-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloropyridine-3,4-diamine hydrochloride (C₅H₇Cl₂N₃, Molecular Weight: 180.03 g/mol )[1]. As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra are not widely published, this guide synthesizes data from structurally analogous compounds and first principles to provide a reliable predictive framework for researchers. Detailed experimental protocols are provided to enable scientists to acquire and interpret high-quality spectroscopic data, ensuring the identity and purity of their materials.

Introduction: The Importance of Spectroscopic Verification

This compound is a substituted pyridine derivative with applications as a building block in the synthesis of biologically active molecules. The precise arrangement of the chloro and diamino functionalities on the pyridine ring is critical to its reactivity and the properties of its downstream products. Therefore, robust analytical techniques are essential for its unambiguous identification and to distinguish it from potential isomers. This guide delves into the three cornerstone techniques of molecular characterization: NMR spectroscopy for detailed structural elucidation of the carbon-hydrogen framework, IR spectroscopy for the identification of key functional groups, and Mass Spectrometry for the confirmation of molecular weight and elemental composition.

The hydrochloride salt form influences the electronic environment of the molecule, particularly the nitrogen atoms, which in turn affects the spectroscopic signatures. This guide will consider these effects in the interpretation of the predicted data.

Molecular Structure and Isomeric Considerations

The structural integrity of a chemical intermediate is the bedrock of any synthetic campaign. For this compound, even minor positional changes of the substituents can lead to vastly different chemical entities.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. Due to the presence of amino groups and the hydrochloride salt, a polar deuterated solvent such as DMSO-d₆ is the most appropriate choice for analysis, as it will readily dissolve the sample and allow for the observation of exchangeable N-H protons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct aromatic proton signals and signals for the two amino groups. The protonation of one of the amino groups or the pyridine nitrogen by HCl will lead to a downfield shift of adjacent protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | 7.5 - 7.8 | Singlet | - | This proton is adjacent to the pyridine nitrogen and is expected to be a sharp singlet. |

| H-5 | 6.8 - 7.1 | Singlet | - | This proton is situated between the chlorine atom and an amino group, appearing as a singlet. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - | The chemical shift of the free amino protons can vary with concentration and temperature. |

| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet | - | The protonated amino group will be significantly deshielded and will appear as a broad signal. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The number of unique carbon signals will confirm the overall structure.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 145 - 150 | Carbon adjacent to the pyridine nitrogen. |

| C-3 | 120 - 125 | Carbon bearing an amino group. |

| C-4 | 135 - 140 | Carbon bearing a protonated amino group, expected to be downfield. |

| C-5 | 115 - 120 | Carbon adjacent to the chlorine-bearing carbon. |

| C-6 | 150 - 155 | Carbon attached to the electronegative chlorine atom. |

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions from the N-H bonds of the amino groups, the C-Cl bond, and the pyridine ring vibrations.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| N-H (Amine Salt) | 3200 - 2800 (broad) | Stretching |

| N-H (Free Amine) | 3450 - 3300 | Asymmetric and Symmetric Stretching |

| N-H | 1630 - 1600 | Bending (Scissoring) |

| C=N, C=C (Pyridine Ring) | 1580 - 1450 | Stretching |

| C-Cl | 850 - 800 | Stretching |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample such as this, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[2]

Figure 3: Workflow for KBr pellet preparation for FT-IR analysis.

-

Sample Preparation (KBr Pellet):

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 6-Chloropyridine-3,4-diamine, the mass spectrum will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of a chlorine atom.

Predicted Mass Spectrum Data

The mass spectrum is predicted for the free base (6-Chloropyridine-3,4-diamine) which would be observed under typical electron ionization (EI) conditions.

-

Molecular Ion (M⁺): The molecular ion peak for the free base (C₅H₆ClN₃) is expected at m/z 143.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺ at m/z 143 and M+2 at m/z 145, with a relative intensity ratio of approximately 3:1.[3]

-

Key Fragmentation Pathways:

-

Loss of Cl: A fragment corresponding to the loss of a chlorine atom (m/z 108) is likely.

-

Loss of HCN: A common fragmentation pathway for pyridine rings is the loss of hydrogen cyanide (m/z 116 from the molecular ion).

-

Experimental Protocol for Mass Spectrometry

Figure 4: General workflow for mass spectrometry analysis.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak, the characteristic chlorine isotopic pattern, and plausible fragmentation patterns.[3]

Conclusion

The spectroscopic data presented in this guide, while predictive, is grounded in the fundamental principles of NMR, IR, and MS, and is supported by data from closely related structures. By following the detailed experimental protocols, researchers and drug development professionals can confidently verify the structure and purity of this compound. This multi-faceted spectroscopic approach ensures the integrity of this critical synthetic intermediate, thereby underpinning the reliability and reproducibility of subsequent research and development efforts.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

Sources

The Strategic Utility of 6-Chloropyridine-3,4-diamine Hydrochloride in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Bioactive Heterocycles

In the landscape of modern medicinal chemistry, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 6-Chloropyridine-3,4-diamine hydrochloride has emerged as a cornerstone intermediate, prized for its inherent reactivity and structural resemblance to endogenous purine systems. This guide provides a comprehensive technical overview of this compound, delving into its chemical attributes, synthesis, and, most critically, its diverse applications in the synthesis of potent kinase inhibitors and antiviral compounds. As a senior application scientist, the following sections are designed to not only present established protocols but also to elucidate the underlying chemical principles that drive its utility in drug discovery programs.

Core Chemical and Physical Properties

This compound is a stable, solid material amenable to a variety of reaction conditions. Its key physicochemical properties are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Reference(s) |

| CAS Number | 2604-40-2 | [1] |

| Molecular Formula | C₅H₇Cl₂N₃ | [1] |

| Molecular Weight | 180.03 g/mol | [1] |

| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [1] |

| Appearance | Off-white to light brown crystalline powder | |

| Solubility | Soluble in polar solvents such as water and methanol |

Synthesis and Reactivity: A Tale of Two Moieties

The synthetic utility of this compound is rooted in the distinct reactivity of its two key functional regions: the vicinal diamino groups on the pyridine core and the reactive chloro substituent. The hydrochloride salt form offers enhanced stability and ease of handling compared to the free base. However, for many subsequent reactions, particularly those involving nucleophilic attack by the diamines, in-situ neutralization or use of a base is often required to unmask the nucleophilic character of the amino groups.

The primary mode of reactivity for this compound is through cyclocondensation reactions of the 3,4-diamine moiety with various electrophiles to form fused heterocyclic systems, most notably imidazo[4,5-b]pyridines.[2][3] This reaction is foundational to the construction of a diverse array of bioactive molecules.

Experimental Protocol: General Synthesis of Imidazo[4,5-b]pyridines

The following protocol outlines a general procedure for the cyclocondensation of this compound with an aldehyde to form a 2-substituted-imidazo[4,5-b]pyridine.

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (1.0-1.2 equivalents)

-

Solvent (e.g., ethanol, acetic acid, or N,N-dimethylformamide)

-

Oxidizing agent (e.g., nitrobenzene, air, or a mild oxidant if the reaction is not open to the atmosphere)

-

Base (e.g., sodium bicarbonate or triethylamine, if required to neutralize the hydrochloride)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent.

-

If necessary, add a base (1.0-1.1 equivalents) to neutralize the hydrochloride salt and stir for 15-30 minutes at room temperature.

-

Add the aldehyde (1.0-1.2 equivalents) to the reaction mixture.

-

If required, add the oxidizing agent. For air oxidation, the reaction can be refluxed open to the atmosphere (with a condenser).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of solvent and oxidizing agent is critical and depends on the reactivity of the aldehyde. Acetic acid can serve as both a solvent and a catalyst. For less reactive aldehydes, a higher boiling point solvent like DMF may be necessary. The oxidation step is crucial for the aromatization of the initially formed dihydroimidazopyridine intermediate.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The structural analogy of the imidazo[4,5-b]pyridine core to purines makes it an excellent scaffold for targeting ATP-binding sites in kinases.[2] This has led to the extensive use of this compound in the development of potent and selective kinase inhibitors for various therapeutic areas, particularly oncology.

The general strategy involves the initial formation of the 2-substituted-6-chloro-imidazo[4,5-b]pyridine core, followed by diversification at the 6-position via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the scaffold to optimize potency and selectivity.

Caption: Synthetic workflow for kinase inhibitor libraries.

Case Study: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a key enzyme implicated in several pathologies, including Alzheimer's disease and cancer. The aminopyridine scaffold is a prominent feature in many potent GSK-3β inhibitors. While not a direct precursor, the synthesis of compounds like CHIR-99021, a highly potent and selective GSK-3β inhibitor, relies on building blocks with similar functionalities to this compound, highlighting the importance of this chemical class in the field.[2]

Antiviral Applications: Targeting Viral Replication

The purine-like structure of imidazo[4,5-b]pyridines also makes them attractive candidates for the development of antiviral agents. These compounds can interfere with viral nucleic acid synthesis or other essential enzymatic processes. Research has shown that derivatives of imidazo[4,5-b]pyridines exhibit activity against a range of viruses.[3][4]

For instance, certain imidazo[4,5-c]pyridine derivatives have been investigated for their activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[2] This demonstrates the potential of diaminopyridine-derived heterocycles in antiviral drug discovery.

Caption: General pathway for antiviral agent synthesis.

Untapped Potential: A Note on Materials Science Applications

While the primary applications of this compound are firmly rooted in medicinal chemistry, its rigid, aromatic structure and potential for forming extended conjugated systems through polymerization could theoretically lend itself to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or conductive polymers. However, a comprehensive review of the current literature does not reveal significant research in these areas. This represents a potential, albeit unexplored, avenue for future investigation by materials scientists.

Conclusion: A Building Block of Enduring Significance

This compound stands as a testament to the power of a well-designed chemical intermediate. Its strategic combination of reactive functional groups on a privileged heterocyclic core provides a reliable and versatile entry point into the synthesis of a vast array of complex molecules. For researchers in drug discovery, a thorough understanding of its reactivity and applications is not merely beneficial but essential for the efficient design and execution of synthetic campaigns aimed at producing the next generation of kinase inhibitors and antiviral therapies. The continued exploration of this scaffold is certain to yield further innovations in the years to come.

References

-

MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

-

Kralj, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(20), 4753. [Link]

-

Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5434-5438. [Link]

-

MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

-

Bard, A. J., et al. (2000). Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes. Journal of the American Chemical Society, 122(23), 5504-5505. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2017). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. [Link]

-

Journal of Medicinal Chemistry. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]

-

MDPI. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. [Link]

-

MDPI. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

-

SAV. (1982). ANTIVIRAL ACTIVITY OF SUBSTITUTED 6-METHYLMERCAPTOPYRAZOLO(3,4-d)PYRIMIDINES AND THEIR RIBOSIDES. [Link]

-

ResearchGate. (2019). Nucleoside Derivatives of 2,6‐Diaminopurine Antivirals: Base‐Modified Nucleosides with Broad‐Spectrum Antimicrobial Properties. [Link]

-

PubChem. (n.d.). 6-Chloropyridine-2,3-diamine. [Link]

-

MDPI. (2023). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. [Link]

-

ResearchGate. (2018). Synthesis and biological activity of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3 H -1,2,3-triazolo[4,5- d ]-pyrimidin-7-imines. [Link]

-

MDPI. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

- Google Patents. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. [Link]

-

arXiv. (2025). Superradiant Organic Light-Emitting Diodes. [Link]

- Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine.

-

MDPI. (2016). Biologically Inspired Organic Light-Emitting Diodes. [Link]

-

PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]

- Google Patents. (2010).

- Google Patents. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Patsnap. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

-

Patsnap. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

-

ResearchGate. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

ResearchGate. (2011). Chemoselective cyclocondensation of α-acylacetamidines with 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

- Google Patents. (2005).

-

PubMed. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 6-Chloropyridine-3,4-diamine Hydrochloride

Abstract

6-Chloropyridine-3,4-diamine hydrochloride is a heterocyclic organic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its distinct structural arrangement, featuring a pyridine core with strategically positioned chloro and diamino functional groups, provides a reactive scaffold for the synthesis of a diverse range of pharmacologically active molecules. This guide offers a comprehensive technical overview of the synthesis, core biological activities, and therapeutic potential of compounds derived from this scaffold. We will delve into its established role in the development of enzyme inhibitors, particularly for protein kinases implicated in oncology and neurodegenerative disorders, as well as its potential in antimicrobial and receptor modulation applications. Detailed experimental protocols and workflow visualizations are provided to equip researchers with the practical knowledge required to leverage this compound in drug discovery and development programs.

Compound Profile: this compound

This compound is the salt form of the parent compound, 6-Chloropyridine-3,4-diamine. The hydrochloride form often enhances stability and solubility, making it more amenable for use in laboratory settings. The core structure is a pyridine ring, which is a foundational motif in numerous biologically active compounds.[1] The presence of two adjacent amino groups (a vicinal diamine) and a chlorine atom makes it a highly functionalized and reactive intermediate.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1187830-92-7 | [2] |

| Molecular Formula | C₅H₇Cl₂N₃ | [2] |

| Molecular Weight | 180.03 g/mol | [2] |

| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [2] |

| Synonyms | 6-Chloropyridine-3,4-diamine HCl | [2] |

| Parent Compound CAS | 2604-40-2 (for 6-Chloropyridine-3,4-diamine) | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound is not commonly detailed as a final product but can be logically derived from established pyridine chemistry. A plausible synthetic pathway involves the strategic introduction of nitro and amino groups onto a dichloropyridine scaffold, followed by reduction. The chlorine atom at the 6-position and the amino groups at the 3 and 4-positions are key handles for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions.[3][4][5]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for synthesizing the parent compound, 6-chloropyridine-3,4-diamine, from a common starting material, 2,6-dichloropyridine. This multi-step process leverages fundamental organic reactions such as nitration, selective amination, and nitro group reduction.

Caption: Inhibition of the SHP2-mediated RAS-ERK signaling pathway.

Antimicrobial Activity

Derivatives of chloropyridin-amines have been synthesized and evaluated for their potential to combat microbial infections. [3][6]Various studies have demonstrated that these compounds possess antibacterial and antifungal properties. [6]The introduction of different substituents onto the pyridine ring allows for the modulation of the antimicrobial spectrum and potency. [3][6]For example, certain synthesized 6-chloro-pyridin-2-yl-amine derivatives showed activity against pathogenic strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. [6] Table 2: Reported Antimicrobial Activity of Related Pyrimidine/Pyridine Scaffolds

| Compound Class | Organism | Activity Type | Reference |

| 6-chloro-pyridin-2-yl-amine derivatives | Bacillus subtilis, S. aureus, E. coli | Antibacterial | [6] |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives | S. aureus, S. saprophyticus, E. coli | Antibacterial | [4][7] |

| 6-Chloro-2,4-diamino pyrimidine | S. aureus, E. coli, Candida albicans | Antibacterial & Antifungal |

Receptor Modulation

The pyridine scaffold is also present in molecules that modulate the activity of neuronal receptors. Derivatives of 6-chloropyridin-3-yl have been assessed as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs). [3]These receptors are involved in a wide range of physiological processes in the central nervous system, and modulating their activity is of therapeutic interest for various neurological and psychiatric disorders. [3]

Experimental Protocols for Biological Assessment

To ensure scientific integrity, described protocols must be self-validating. The following are standard, field-proven methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase, such as GSK-3β, by measuring ATP consumption. [8]

-

Principle: Kinase activity consumes ATP. The amount of remaining ATP in the reaction is inversely proportional to kinase activity. A luminescence-based reagent (e.g., Kinase-Glo®) produces a light signal from the remaining ATP, which can be quantified.

-

Materials:

-

Recombinant human kinase (e.g., GSK-3β)

-

Kinase-specific substrate peptide

-

Adenosine Triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound and vehicle control (dissolved in DMSO)

-

Luminescence-based ATP detection reagent

-

White, opaque 96- or 384-well microplates

-

Luminometer (plate reader)

-

-

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.

-

Reaction Setup: In a white assay plate, add the kinase, substrate peptide, and diluted test compound (or DMSO vehicle) to the kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure remaining ATP by adding the luminescence-based ATP detection reagent.

-

Signal Stabilization: Incubate at room temperature for 10-20 minutes to stabilize the luminescent signal.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a standard procedure for evaluating the antimicrobial activity of a chemical compound.

-

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial lawn. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.

-

Materials:

-

Test compound and control antibiotic (e.g., Streptomycin)

-

Solvent (e.g., DMSO)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Sterile Petri dishes

-

Sterile well borer (cork borer)

-

-

Methodology:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculation: Spread a standardized inoculum of the target microorganism evenly over the entire surface of the agar plate to create a lawn.

-

Well Creation: Use a sterile borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (at various concentrations) into the wells. Also, prepare wells for a positive control (standard antibiotic) and a negative control (solvent alone).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 48-72 hours for fungi).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

-

Interpretation: The size of the inhibition zone is proportional to the antimicrobial potency of the compound. A larger zone indicates greater activity.

-

Applications in Drug Discovery and Future Directions

The 6-Chloropyridine-3,4-diamine scaffold is a proven asset in modern drug discovery. Its utility is rooted in its synthetic tractability and its ability to form the basis of high-affinity ligands for disease-relevant targets.

Caption: Drug discovery workflow from core scaffold to therapeutic areas.

-

Oncology: The development of selective kinase inhibitors remains a primary focus. Future work will likely involve creating derivatives of this scaffold that target novel or resistant kinase mutations.

-

Neurodegenerative Disease: Given the promising results of dual GSK-3β/CK-1δ inhibitors, further optimization of these molecules for blood-brain barrier penetration and long-term safety is a critical next step. [9]* Infectious Disease: With the rise of antimicrobial resistance, scaffolds like this that can be readily diversified offer a valuable starting point for the discovery of new antibacterial and antifungal agents.

References

-

Nagashree, S., Mallesha, L., & Mallu, P. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 5(2), 50-55. Retrieved from [Link]

-

Jafar, N. N., Al-Dahmoshi, H. O. M., Almamoori, A. M. J., Al-Khafajii, N. S. K., & Al-Masoudi, N. A. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 4(2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44558102, this compound. Retrieved from [Link]

- Google Patents. (n.d.). KR20100051689A - Process for the synthesis of diaminopyridine and related compounds.

-

El-Sayed, W. A., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Journal of Molecular Structure. Retrieved from [Link]

-

Fils, R. E., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Molecules, 26(16), 4998. Retrieved from [Link]

-

Al-Masoudi, N. A., & Jafar, N. N. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1). Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

Jafar, N. N. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO. Basrah Journal of Veterinary Research, 14(1). Retrieved from [Link]

- Google Patents. (n.d.). KR20100050524A - Process for the synthesis of diaminopyridine and related compounds.

-

ResearchGate. (n.d.). Synthesis and biological activity of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3 H -1,2,3-triazolo[4,5- d ]-pyrimidin-7-imines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

-

PubMed. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

PubMed. (n.d.). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10630615, 6-Chloropyridine-2,3-diamine. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound manufacturers and suppliers in india. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Chloropyridine-3,4-diamine hydrochloride in Heterocyclic Synthesis

Introduction

6-Chloropyridine-3,4-diamine hydrochloride is a versatile and highly valuable bifunctional building block in modern synthetic and medicinal chemistry. Its structure, featuring two distinct and strategically positioned reactive centers, allows for the regioselective synthesis of complex molecular architectures. The ortho-diamine functionality on the pyridine core is a classical precursor for the formation of fused five-membered heterocyclic rings, most notably imidazo[4,5-b]pyridines. Simultaneously, the chlorine atom at the 6-position serves as an efficient handle for a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use in constructing diverse heterocyclic scaffolds, which are prevalent in numerous therapeutic agents.

Compound Properties and Safe Handling

Before beginning any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements of the reagent.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [1] |

| CAS Number | 1187830-92-7 | [1] |

| Molecular Formula | C₅H₇Cl₂N₃ | [1] |

| Molecular Weight | 180.03 g/mol | [1] |

| Appearance | Off-white to light green powder/solid | [2][3] |

| Melting Point | Not consistently reported; parent amine melts at 63-68 °C | [3] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. | [4] |

Safety, Handling, and Storage

This compound is considered hazardous and requires careful handling in a controlled laboratory environment.

-

Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[5] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of this reagent stems from its two orthogonal reactive sites, which can be addressed sequentially or in a single pot, depending on the desired molecular outcome.

Palladium-Catalyzed Cross-Coupling at the 6-Position